molecular formula C12H13ClN2O4S B1461061 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate CAS No. 591212-99-6

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate

Cat. No.: B1461061
CAS No.: 591212-99-6
M. Wt: 316.76 g/mol
InChI Key: SHGIOGFWXQKITA-UHFFFAOYSA-N
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Description

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate is a synthetic organic compound that features a benzothiazole ring with a dioxido group, an amino propyl chain, and a chloroacetate group

Mechanism of Action

Target of Action

The primary target of this compound is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel present in various cell types, including T lymphocytes. It plays a crucial role in the immune response.

Mode of Action

The compound interacts with the Kv1.3 ion channel, acting as a potent blocker . By inhibiting the function of this channel, it can modulate the activity of immune cells and potentially influence various physiological processes.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of immune cell activity through the inhibition of Kv1.3 channels . This could potentially lead to effects on the immune response and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Introduction of the Dioxido Group: The dioxido group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Attachment of the Amino Propyl Chain: The amino propyl chain is attached through nucleophilic substitution reactions, where the benzothiazole derivative reacts with a propylamine.

    Formation of the Chloroacetate Group: The final step involves the esterification of the amino propyl benzothiazole with chloroacetic acid under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chloroacetate group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst, such as palladium on carbon.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Products with additional hydroxyl or carbonyl groups.

    Reduction: Products with fewer oxygen atoms or saturated bonds.

    Substitution: Products where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-fluorobenzoate
  • 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 4-bromobenzoate
  • 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl 2-methoxybenzoate

Uniqueness

3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl chloroacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its chloroacetate group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGIOGFWXQKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)CCl)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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